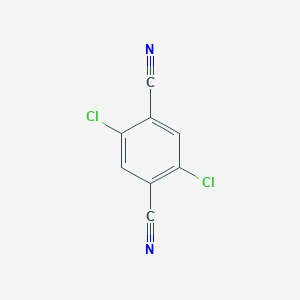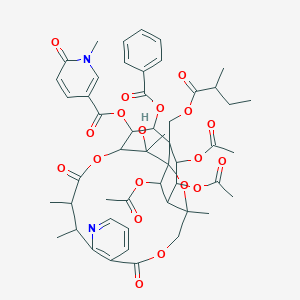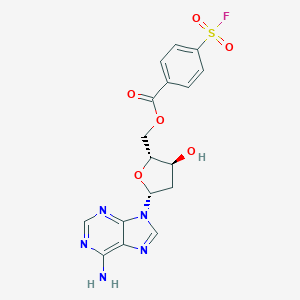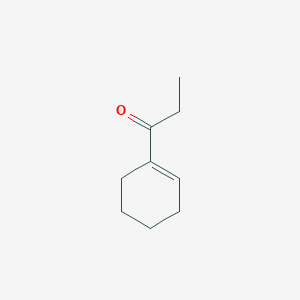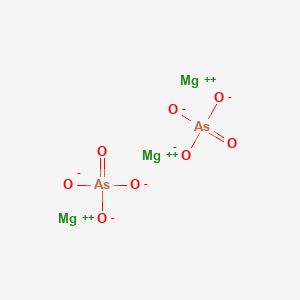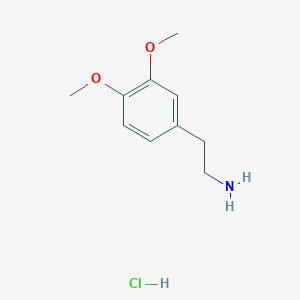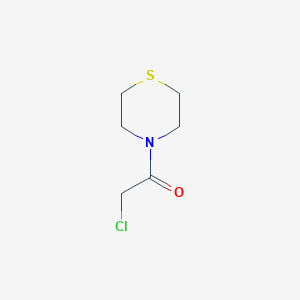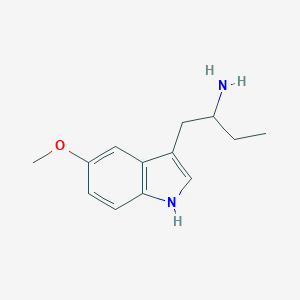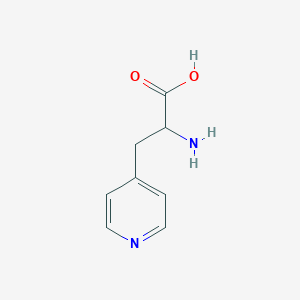
奥博内酯
描述
Obolactone is a natural compound isolated from the fruits and the trunk bark of Cryptocarya obovata . It is a type of phenol with a molecular weight of 310.34 g/mol .
Synthesis Analysis
The synthesis of obolactone has been achieved through various methods. One approach involved a stereoselective synthesis of obolactone by fixing its 1,3-syn diol system through the Prins reaction . Another method used Brown’s enantioselective allylation reactions and ring-closing metathesis reaction as key steps .Molecular Structure Analysis
The molecular structure of obolactone is represented by the formula C19H18O4 . For a more detailed analysis of the molecular structure, tools such as “What is This?” (WIT) for fully automated structure determination of small molecules concurrent with single crystal data collection and processing can be used .Physical And Chemical Properties Analysis
Obolactone is a powder . For a comprehensive analysis of its physical and chemical properties, techniques such as physical and thermal analysis can be used .科学研究应用
Cytotoxicity
Obolactone has been shown to exhibit cytotoxicity against the KB cell line . This property makes it a potential candidate for cancer research and treatment.
Antineoplastic Agent
Obolactone has been classified as an antineoplastic agent , which means it inhibits the development of neoplasms (abnormal tissue growth, commonly associated with cancer). This further emphasizes its potential use in cancer therapy.
Plant Metabolite
Obolactone is a plant metabolite found in the trunk barks of Cryptocarya obovata . This suggests potential applications in plant biology and botany, particularly in studying plant defense mechanisms and metabolic pathways.
Organic Synthesis
Obolactone has been used in the field of organic synthesis. For instance, a symmetry-breaking Wacker oxidation of a diene was a key step in the total synthesis of (+)-obolactone . This highlights its role in the development of new synthetic methodologies.
Asymmetric Synthesis
The first efficient asymmetric synthesis of obolactone has been accomplished . Asymmetric synthesis is crucial in the production of pharmaceuticals, so this application could have significant implications in drug development.
Chemical Research
The structure and properties of obolactone make it a subject of interest in chemical research. For example, its synthesis involves key steps like Brown’s enantioselective allylation reactions and ring-closing metathesis reaction .
未来方向
While specific future directions for obolactone research are not available, the synthesis of obolactone and similar compounds continues to be an area of interest in the field of organic chemistry . Further studies could focus on improving the synthesis process or exploring potential applications of obolactone in various industries.
作用机制
Target of Action
Obolactone is a pyranone isolated from the trunk barks of Cryptocarya obovata It has been shown to exhibit cytotoxicity against the kb cell line , suggesting that it may target cancer cells or specific proteins within these cells.
Biochemical Pathways
As a plant metabolite , it is likely involved in various metabolic reactions within the plant species Cryptocarya obovata. Its cytotoxic activity suggests that it may interfere with cellular pathways involved in cell growth and survival, but the exact pathways and downstream effects are yet to be determined.
Result of Action
Obolactone has been shown to exhibit cytotoxicity against the KB cell line , indicating that it may have potential as an antineoplastic agent . This suggests that the molecular and cellular effects of Obolactone’s action could include inhibition of cell proliferation and induction of cell death in certain cancer cells.
Action Environment
The environment in which Obolactone acts can influence its efficacy and stability. As a natural compound isolated from Cryptocarya obovata , its activity may be influenced by various environmental factors such as pH, temperature, and the presence of other compounds.
属性
IUPAC Name |
(2R)-2-[[(2R)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6-[(E)-2-phenylethenyl]-2,3-dihydropyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c20-15-11-17(10-9-14-5-2-1-3-6-14)22-18(12-15)13-16-7-4-8-19(21)23-16/h1-6,8-11,16,18H,7,12-13H2/b10-9+/t16-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGGCMIUTMKVIG-WADNSWHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1CC2CC(=O)C=C(O2)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC(=O)O[C@H]1C[C@@H]2CC(=O)C=C(O2)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Obolactone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Obolactone and where is it found?
A1: Obolactone is a natural product classified as an α-pyrone. It was first isolated from the fruits and trunk bark of the Cryptocarya obovata plant. [, ]
Q2: What makes Obolactone interesting for scientific research?
A2: Obolactone exhibits cytotoxic activity against the KB cell line (a human carcinoma cell line). [, ] This makes it a potential candidate for further investigation into its anti-cancer properties.
Q3: How complex is the structure of Obolactone and what are its key features?
A3: Obolactone contains a dihydro-α-pyrone moiety, a structural feature found in various bioactive natural products. [] Its stereochemistry has been confirmed through various total synthesis approaches, including a notable one employing a symmetry-breaking Wacker monooxidation. []
Q4: What synthetic routes have been explored for producing Obolactone in the lab?
A4: Several total synthesis strategies have been developed for Obolactone, showcasing its significance in organic chemistry research. Some key approaches include:
- Metal-free catalytic δ-hydroxyalkynone rearrangement and ring-closing metathesis: This method provides a concise and efficient route to access both diastereomers of Obolactone and its 7′,8′-dihydro derivatives. []
- Metal-free Brønsted acid-catalyzed rearrangement: This approach utilizes p-toluenesulfonic acid (pTsOH) to catalyze the rearrangement of δ-hydroxyalkynones to dihydropyranones, leading to Obolactone with high regioselectivity. []
- Prins cyclization: This strategy utilizes a Prins cyclization as the pivotal step in the total synthesis. []
- PTSA-catalyzed tandem cyclization: This method uses a tandem cyclization protocol catalyzed by p-toluenesulfonic acid (PTSA) for a stereoselective synthesis. [, ]
- Modified Evans’ Aldol protocol: This approach utilizes an efficient and stereoselective route involving Evans' Aldol reaction. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



